![molecular formula C22H24N2O4 B13694830 3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)
3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[45]dec-2-ene is a spirocyclic compound that features a unique structure combining a benzyloxy group, a carbobenzyloxy (Cbz) group, and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor and introduce the benzyloxy and Cbz groups through nucleophilic substitution and protection reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The Cbz group can be removed through hydrogenation or reduction with reagents like palladium on carbon.
Substitution: The spirocyclic framework allows for nucleophilic substitution reactions, where the benzyloxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Removal of the Cbz group yields the free amine.
Substitution: Introduction of new functional groups like amines or thiols.
Scientific Research Applications
3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of protein tyrosine phosphatases, blocking their activity and thereby modulating cellular signaling pathways . The spirocyclic structure provides a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene: Similar spirocyclic structure but with different substituents.
Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates: Another spirocyclic compound with distinct functional groups.
Uniqueness
3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is unique due to its combination of benzyloxy and Cbz groups, which confer specific chemical reactivity and biological activity. The spirocyclic framework also provides structural rigidity, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
benzyl 3-phenylmethoxy-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-9-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c25-21(27-16-19-10-5-2-6-11-19)24-13-7-12-22(17-24)14-20(23-28-22)26-15-18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 |
InChI Key |
AMSPJUSDSRJARD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=NO2)OCC3=CC=CC=C3)CN(C1)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


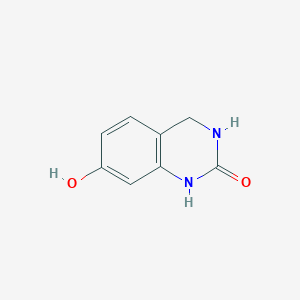
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

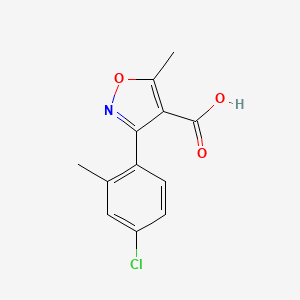

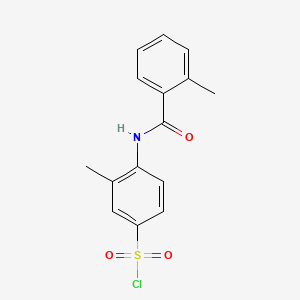
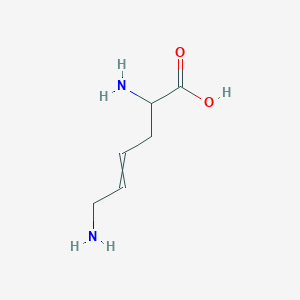
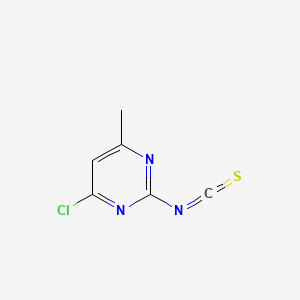


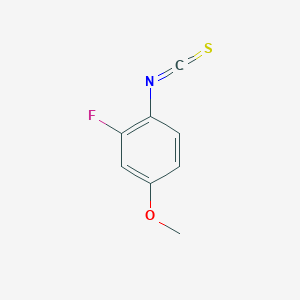
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)


